molecular formula C17H15BrClNO4S B028719 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene CAS No. 100827-79-0

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene

Cat. No.: B028719
CAS No.: 100827-79-0
M. Wt: 444.7 g/mol
InChI Key: JLVIHXWHESHBSS-UHFFFAOYSA-N
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Description

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis or via cyclization reactions involving sulfur sources and 1,4-diketones.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, amines, or thiols.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or conductive polymers.

    Biological Studies: Use as a probe in biochemical assays to study enzyme interactions or cellular pathways.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoacetylamino-3-(2-chlorobenzoyl)thiophene: Lacks the carbomethoxyethyl group, potentially altering its reactivity and applications.

    2-Acetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the bromine atom, which may affect its ability to undergo substitution reactions.

    2-Bromoacetylamino-3-(benzoyl)-5-(2-carbomethoxyethyl)thiophene: Lacks the chlorine atom, which could influence its electronic properties and reactivity.

Uniqueness

2-Bromoacetylamino-3-(2-chlorobenzoyl)-5-(2-carbomethoxyethyl)thiophene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups on the thiophene ring can significantly influence its chemical behavior and interactions with biological targets.

This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[5-[(2-bromoacetyl)amino]-4-(2-chlorobenzoyl)thiophen-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrClNO4S/c1-24-15(22)7-6-10-8-12(17(25-10)20-14(21)9-18)16(23)11-4-2-3-5-13(11)19/h2-5,8H,6-7,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVIHXWHESHBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=C(S1)NC(=O)CBr)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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